N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c1-2-19-14-12(17)4-3-5-13(14)24-16(19)18-15(21)10-6-8-11(9-7-10)20(22)23/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIQFBUZMIZEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Fluoro and Ethyl Groups: The fluoro and ethyl groups are introduced via electrophilic substitution reactions using fluorinating agents and ethylating agents, respectively.
Coupling with Nitrobenzamide: The final step involves coupling the benzothiazole derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Implications for Drug Development
- The nitro group in the target compound may enhance electrophilic reactivity, making it a candidate for covalent inhibitor design.
- Fluorine and ethyl groups improve metabolic stability and membrane permeability compared to non-halogenated analogues .
Q & A
Q. Basic Research Focus
- Chiral HPLC : Use a Chiralpak AD-H column (heptane/ethanol) to confirm enantiomeric excess (>98%) and rule out E/Z isomerization .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 402.0824 for CHFNOS) .
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (±0.3%) .
How can researchers address low solubility in aqueous media for in vitro assays?
Q. Advanced Research Focus
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without altering biological activity .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm diameter) for controlled release in cell culture .
- LogP optimization : Introduce polar substituents (e.g., sulfonamide groups) to improve hydrophilicity while retaining potency .
What are the key challenges in scaling up synthesis without compromising stereochemical purity?
Q. Advanced Research Focus
- Flow chemistry : Implement continuous flow reactors to maintain precise temperature control and reduce batch variability .
- Catalytic asymmetric synthesis : Explore chiral catalysts (e.g., BINOL-phosphoric acids) to enforce Z-configuration during cyclization .
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and automate quenching .
How can contradictory bioactivity data across cell lines or animal models be reconciled?
Q. Advanced Research Focus
- Metabolic stability assays : Test cytochrome P450-mediated degradation using liver microsomes to explain species-specific efficacy .
- Transcriptomic profiling : Compare RNA-seq data from responsive vs. resistant cell lines to identify compensatory pathways .
- Pharmacokinetic modeling : Integrate in vitro ADME data (e.g., plasma protein binding, half-life) to refine dosing regimens in vivo .
What computational tools are recommended for predicting the compound’s reactivity in novel reactions?
Q. Basic Research Focus
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- ReaxFF MD simulations : Model thermal decomposition pathways under inert vs. oxidative conditions .
- Retrosynthetic software : Use Synthia or AiZynthFinder to propose alternative synthetic routes .
What are the priority research gaps for this compound’s application in disease models?
Q. Advanced Research Focus
- Mechanistic studies : Elucidate off-target effects using proteome-wide affinity profiling (e.g., thermal proteome profiling) .
- In vivo toxicity : Conduct 28-day repeat-dose studies in rodents to assess hepatotoxicity (AST/ALT levels) and neurotoxicity .
- Combination therapy : Screen synergistic effects with existing drugs (e.g., nitroimidazoles for anaerobic infections) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
